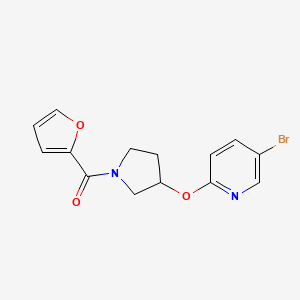

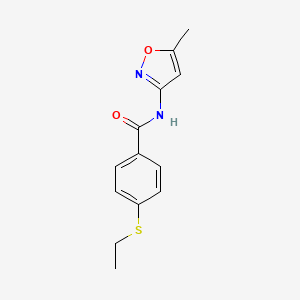

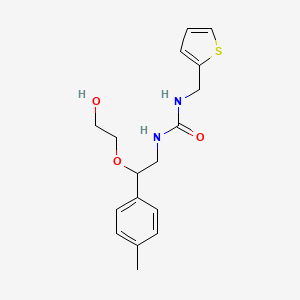

(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone” is a complex organic compound. It contains a bromopyridinyl group attached to a pyrrolidinyl group via an oxygen atom, and this pyrrolidinyl group is further attached to a furanyl group via a methanone group .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The bromopyridinyl group is a heterocyclic aromatic ring, the pyrrolidinyl group is a five-membered ring containing a nitrogen atom, and the furanyl group is a five-membered aromatic ring containing an oxygen atom .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the bromine atom on the pyridine ring, which is a good leaving group, and the ether and ketone functional groups. The pyrrolidine ring could potentially undergo reactions at the nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom would likely make it relatively heavy and possibly quite reactive. The ether and ketone groups could potentially form hydrogen bonds with other molecules .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Research into related furan and pyridine derivatives has led to advancements in synthetic chemistry. For example, the synthesis of complex molecules like furan-2-one derivatives from simpler precursors demonstrates the versatility of furan and pyridine moieties in organic synthesis. Such studies explore the reactivity and potential applications of these compounds in further chemical transformations (Sobenina et al., 2011).

Another area of interest is the microwave-assisted synthesis of novel pyrazoline derivatives, showcasing the efficiency of using furan and pyridine units in creating compounds with potential bioactivity. This research emphasizes the role of these moieties in developing new pharmacologically active molecules (Ravula et al., 2016).

Biological Evaluation

The antimicrobial properties of pyrrolidinyl and furanyl derivatives have been investigated, with some compounds showing significant activity against a range of bacteria. This highlights the potential of such compounds in the development of new antimicrobial agents (Bogdanowicz et al., 2013).

In the realm of cancer research, compounds containing furan and pyridine structures have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. These studies provide valuable insights into the design of new anticancer agents based on furan and pyridine derivatives (Nguyễn et al., 2020).

Catalysis and Green Chemistry

- Furan derivatives have been explored in catalysis and green chemistry applications, such as the enzyme-catalyzed oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid. This research demonstrates the potential of furan-based compounds in sustainable chemical processes (Dijkman et al., 2014).

Wirkmechanismus

Target of Action

The primary targets of this compound are currently unknown. The compound contains a 5-Bromopyridin-2-yl group , which is a common motif in many bioactive molecules, suggesting it may interact with a variety of biological targets.

Mode of Action

It’s known that bromopyridines can undergo nucleophilic aromatic substitution reactions . This suggests that the compound could potentially interact with its targets through a similar mechanism, leading to changes in the target’s function.

Biochemical Pathways

Given the presence of the bromopyridine and pyrrolidine groups, it’s plausible that the compound could interfere with pathways involving pyridine-containing enzymes or receptors .

Pharmacokinetics

The presence of the bromopyridine and pyrrolidine groups could potentially influence its pharmacokinetic properties .

Eigenschaften

IUPAC Name |

[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-(furan-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2O3/c15-10-3-4-13(16-8-10)20-11-5-6-17(9-11)14(18)12-2-1-7-19-12/h1-4,7-8,11H,5-6,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIKQMPUBEUUAFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=C(C=C2)Br)C(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

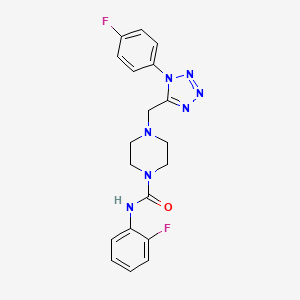

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanecarboxamide](/img/structure/B2893958.png)

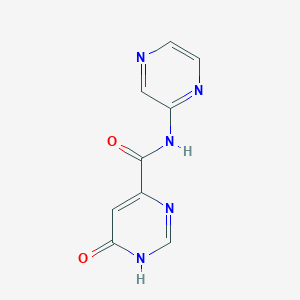

![6-(2-Methoxyphenyl)-2-[1-(4-methoxypyrimidin-2-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2893973.png)

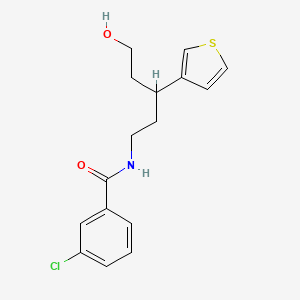

![N'-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2893977.png)